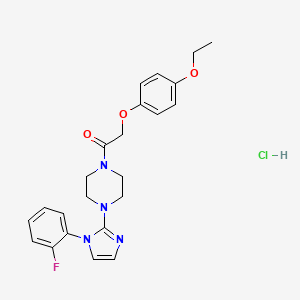
2-(4-ethoxyphenoxy)-1-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenoxy)-1-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C23H26ClFN4O3 and its molecular weight is 460.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-ethoxyphenoxy)-1-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be described by its IUPAC name and chemical formula:
- IUPAC Name : this compound
- Molecular Formula : C22H26ClF N3O3
- Molecular Weight : 433.91 g/mol
Biological Activity Overview
The biological activity of this compound is primarily associated with its interactions at the molecular level, influencing various biological pathways. The following sections detail specific activities observed in research studies.
Antimicrobial Activity
Research has indicated that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives containing imidazole and piperazine moieties have shown effectiveness against various bacterial strains. A study evaluating related compounds demonstrated that they could inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
The imidazole ring in the structure is known for its role in anticancer activity. Compounds featuring this moiety have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. In vitro studies have shown that similar compounds can inhibit tumor growth by targeting specific receptors involved in cancer progression .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies on related compounds have demonstrated their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The inhibition of AChE can lead to increased levels of acetylcholine, enhancing neurotransmission and potentially providing therapeutic benefits for conditions like Alzheimer's disease .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Receptor Interaction : The compound may interact with various receptors, modulating cellular responses and influencing signaling cascades.
- Enzyme Inhibition : By inhibiting key enzymes such as AChE, the compound can alter neurotransmitter levels, impacting cognitive functions.
- Antimicrobial Mechanisms : The disruption of microbial metabolism through enzyme inhibition leads to the death of pathogenic organisms.
Study 1: Antimicrobial Efficacy
A study conducted on structurally similar compounds revealed their efficacy against Gram-positive and Gram-negative bacteria using disk diffusion methods. The results indicated that these compounds could serve as potential leads for developing new antibiotics .
Study 2: Anticancer Properties
In vitro assays demonstrated that derivatives with imidazole rings exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of substituent groups in enhancing anticancer activity, suggesting that modifications could lead to more potent analogs .
Study 3: Neuroprotective Effects
Research focusing on the neuroprotective effects of imidazole-containing compounds showed promising results in models of neurodegeneration. The ability to inhibit AChE was correlated with improved cognitive function in animal models, indicating therapeutic potential for cognitive disorders .
特性
IUPAC Name |
2-(4-ethoxyphenoxy)-1-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3.ClH/c1-2-30-18-7-9-19(10-8-18)31-17-22(29)26-13-15-27(16-14-26)23-25-11-12-28(23)21-6-4-3-5-20(21)24;/h3-12H,2,13-17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPYSNBKJXMYBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














